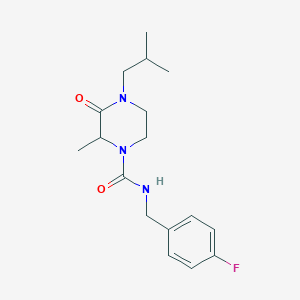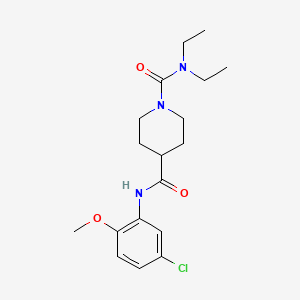![molecular formula C22H17NO6 B5327824 ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5327824.png)
ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate, also known as C16H11NO6, is a chemical compound used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 99-102°C.
Wirkmechanismus
The mechanism of action of ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate is dependent on its specific application. As a fluorescent probe, it binds to metal ions in biological samples and emits fluorescence upon excitation. As a photosensitizer, it generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. As a fluorescent probe, it does not have any known biochemical or physiological effects. As a photosensitizer, it can induce cell death in cancer cells through the generation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate in lab experiments include its high sensitivity and selectivity as a fluorescent probe and its potential as a photosensitizer for cancer treatment. However, its limitations include the potential for toxicity upon exposure to light and the need for specialized equipment for its use as a photosensitizer.
Zukünftige Richtungen
For the use of ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate in scientific research include the development of new applications for its use as a fluorescent probe and the synthesis of new derivatives with improved properties for use as a photosensitizer. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safer methods for its use as a photosensitizer.
Synthesemethoden
The synthesis of ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate involves the reaction between 3-nitrobenzaldehyde, ethyl acetoacetate, and 5-nitro-2-furaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of the desired product. The yield of the product is dependent on the reaction conditions, such as the type and amount of catalyst used, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate has been used in scientific research for various purposes. It is commonly used as a fluorescent probe to detect metal ions in biological samples. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer. Additionally, it has been used as a precursor for the synthesis of other compounds with potential biological activity.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-benzoyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c1-2-28-22(25)19(21(24)15-7-4-3-5-8-15)14-18-11-12-20(29-18)16-9-6-10-17(13-16)23(26)27/h3-14H,2H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDWXNFQXMXMZ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5327742.png)

![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)

![3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327772.png)

![(1-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5327787.png)
![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5327794.png)

![N-[3-(2-furoylamino)propyl]isonicotinamide](/img/structure/B5327816.png)
![1-(4-ethylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5327826.png)
![1-methyl-2-[3-(1-methyl-1H-benzimidazol-2-yl)-1-triazen-1-yl]-1H-benzimidazole](/img/structure/B5327834.png)
![4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid](/img/structure/B5327840.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)